Tsaokoarylone

Descripción

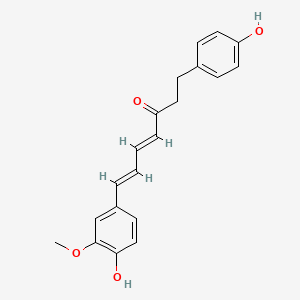

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H20O4 |

|---|---|

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)hepta-4,6-dien-3-one |

InChI |

InChI=1S/C20H20O4/c1-24-20-14-16(9-13-19(20)23)4-2-3-5-17(21)10-6-15-7-11-18(22)12-8-15/h2-5,7-9,11-14,22-23H,6,10H2,1H3/b4-2+,5-3+ |

Clave InChI |

VJBQUBGTUNBGDY-ZUVMSYQZSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)/C=C/C=C/C(=O)CCC2=CC=C(C=C2)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C=CC=CC(=O)CCC2=CC=C(C=C2)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Tsaokoarylone: A Bioactive Diarylheptanoid from Amomum tsao-ko Fruits

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tsaokoarylone, a diarylheptanoid identified in the fruits of Amomum tsao-ko, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and for the evaluation of its cytotoxic, anti-inflammatory, and acetylcholinesterase inhibitory properties. Furthermore, this document presents a putative signaling pathway for its anti-inflammatory mechanism of action, based on evidence from related diarylheptanoid studies. All quantitative data are summarized in structured tables, and key experimental workflows and the proposed signaling pathway are visualized using diagrams to facilitate understanding and further research.

Introduction

Amomum tsao-ko Crevost et Lemarié, commonly known as 'caoguo' or 'tsao-ko', is a perennial plant in the Zingiberaceae family, primarily found in Southwest China and Northern Vietnam. Its dried fruits are a traditional spice and have a long history of use in traditional medicine to treat a variety of ailments.[1] Phytochemical investigations of A. tsao-ko have led to the isolation of numerous bioactive compounds, including terpenoids, flavonoids, and diarylheptanoids.[2]

Among these, this compound, a diarylheptanoid with the chemical structure 7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one, has been identified as a key bioactive constituent.[3] Research has demonstrated that this compound exhibits a range of pharmacological effects, including cytotoxic activity against cancer cell lines, inhibition of nitric oxide production indicative of anti-inflammatory potential, and acetylcholinesterase inhibition, suggesting a role in neuroprotection.[1][3][4] This guide serves as a technical resource for scientists engaged in natural product chemistry, pharmacology, and drug development, providing detailed methodologies and data to support further investigation into the therapeutic potential of this compound.

Isolation and Structure Elucidation of this compound

The isolation of this compound from the dried fruits of Amomum tsao-ko is typically achieved through a process of solvent extraction and bioactivity-guided fractionation.

Experimental Protocol: Extraction and Isolation

-

Extraction: The dried and powdered fruits of Amomum tsao-ko are extracted with methanol (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure.[3]

-

Fractionation: The crude extract undergoes bioactivity-guided fractionation. This process involves partitioning the extract between different solvents of varying polarity, such as n-hexane, ethyl acetate (EtOAc), and water, to separate compounds based on their solubility.

-

Chromatography: The bioactive fractions are subjected to a series of chromatographic techniques to isolate individual compounds. These techniques may include:

-

Silica Gel Column Chromatography: Separation based on polarity, with compounds eluted using a gradient of solvents, such as a mixture of n-hexane and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain highly pure this compound.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the placement of protons and other functional groups.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of a conjugated system.

The spectroscopic data for this compound are consistent with the structure 7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one.[3]

Biological Activities and Experimental Protocols

This compound has been evaluated for several biological activities, with quantitative data summarized in the tables below.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.[4]

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| Nitric Oxide Production Inhibition | RAW 264.7 macrophages | 10.9 - 22.5* | [4] |

*Range reported for a group of compounds including this compound.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium, and the cells are incubated for a further 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the this compound-treated groups with that of the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against human non-small cell lung cancer (A549) and human melanoma (SK-Mel-2) cell lines.[3]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Assay Method | IC₅₀ (µg/mL) | Reference |

| A549 (non-small cell lung cancer) | SRB | 4.9 | [3] |

| SK-Mel-2 (melanoma) | SRB | 11.4 | [3] |

-

Cell Culture: A549 and SK-Mel-2 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Cell Fixation: After incubation, the cells are fixed with a solution such as trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Washing and Solubilization: Excess dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has been identified as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][5]

Table 3: Acetylcholinesterase Inhibitory Activity of this compound

| Assay | IC₅₀ (µM) | Reference |

| Acetylcholinesterase Inhibition | 31.13 | [1][5] |

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing sodium phosphate buffer (pH 8.0), the test sample (this compound dissolved in a suitable solvent like DMSO), and the acetylcholinesterase (AChE) enzyme solution. The mixture is pre-incubated at room temperature.[4]

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Detection: AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the untreated control. The IC₅₀ value is determined from the dose-response curve.[4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Discovery

Caption: Bioactivity-guided isolation workflow for this compound.

Putative Anti-inflammatory Signaling Pathway of this compound

While the precise anti-inflammatory signaling pathway of this compound has not been fully elucidated, studies on structurally related diarylheptanoids suggest a plausible mechanism involving the modulation of key inflammatory pathways such as NF-κB and MAPK. The following diagram illustrates a proposed pathway based on this evidence.

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound, a diarylheptanoid from Amomum tsao-ko fruits, demonstrates promising cytotoxic, anti-inflammatory, and acetylcholinesterase inhibitory activities. This technical guide has provided a consolidated resource on its discovery, isolation, and biological evaluation, including detailed experimental protocols and data summaries.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways of this compound's anti-inflammatory and cytotoxic effects is crucial.

-

In Vivo Studies: Translating the in vitro findings into animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to optimize its potency and selectivity for specific therapeutic targets.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other bioactive compounds from Amomum tsao-ko or with existing therapeutic agents.

The comprehensive information presented herein aims to accelerate further research and development of this compound as a potential lead compound for novel therapeutics.

References

- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,7-Bis(4-Hydroxy-3-Methoxyphenyl)-1,4,6-Heptatrien-3-One | C21H20O5 | CID 10904292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

Tsaokoarylone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsaokoarylone, a diarylheptanoid isolated from the fruits of Amomum tsao-ko, has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a detailed overview of the chemical structure of this compound, its biological activities, and a discussion of its potential mechanisms of action. Quantitative data are presented in structured tables, and a detailed, though generalized, experimental protocol for its isolation is provided. Furthermore, this guide explores the potential signaling pathways this compound may modulate, based on evidence from related diarylheptanoids, visualized through a conceptual workflow.

Chemical Structure and Identification

This compound is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. Its chemical structure has been elucidated through spectroscopic analysis.

-

IUPAC Name: [7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one]

-

Chemical Formula: C20H20O4

-

Molecular Weight: 324.37 g/mol

-

Appearance: Yellowish amorphous solid[1]

The structural backbone of this compound features two phenyl groups, one of which is substituted with a hydroxyl group, and the other with both hydroxyl and methoxy groups. The heptane chain contains a ketone functional group and two trans-configured double bonds, contributing to its specific stereochemistry and biological activity.

Biological Activities

This compound has demonstrated notable biological activities, particularly in the areas of cytotoxicity and enzyme inhibition. This section summarizes the key quantitative findings from preclinical studies.

Cytotoxic Activity

Bioactivity-guided fractionation of extracts from Amomum tsao-ko led to the identification of this compound as a cytotoxic agent. Its efficacy has been evaluated against several human cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Non-small cell lung cancer | 4.9 |

| SK-Mel-2 | Melanoma | 11.4 |

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has been identified as a moderate inhibitor of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease.[2]

Table 2: Acetylcholinesterase Inhibitory Activity of this compound [2]

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 31.13 |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available in a single source, a general methodology can be compiled from the literature describing the isolation of diarylheptanoids from Amomum tsao-ko.

Generalized Isolation of this compound from Amomum tsao-ko

This protocol outlines a typical bioactivity-guided fractionation process for the isolation of diarylheptanoids like this compound.

-

Extraction:

-

Dried and powdered fruits of Amomum tsao-ko are extracted with methanol at room temperature.

-

The resulting crude methanol extract is then concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The concentrated methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The cytotoxic or AChE inhibitory activity of each fraction is assessed to identify the most active fraction (typically the ethyl acetate fraction for diarylheptanoids).

-

-

Chromatographic Separation:

-

The active fraction is subjected to column chromatography on silica gel.

-

A gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol) is used to separate the components into sub-fractions.

-

-

Further Purification:

-

Active sub-fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable solvent system to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Potential Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways modulated by this compound are currently limited. However, based on the known mechanisms of other diarylheptanoids, it is plausible to infer potential pathways through which this compound exerts its biological effects. Diarylheptanoids have been shown to influence key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the DNA damage signaling pathway.[3][4][5]

The cytotoxic effects of this compound may be mediated through the induction of oxidative stress, leading to a loss of mitochondrial membrane potential and subsequent apoptosis.[6] The presence of the α,β-unsaturated carbonyl moiety in this compound's structure is a key feature that may contribute to its cytotoxicity, potentially through Michael-type addition reactions with cellular nucleophiles like protein thiols.[6]

The diagram below illustrates a conceptual workflow for investigating the mechanism of action of this compound, starting from its observed biological activities to the elucidation of its impact on cellular signaling.

Caption: Conceptual workflow for elucidating this compound's mechanism.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and neuroprotective potential. Its well-defined chemical structure provides a basis for further investigation into its structure-activity relationships and potential for therapeutic development. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in various cell types.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of cancer and neurodegenerative diseases.

-

Target Identification: Identifying the direct molecular targets of this compound to better understand its mechanism of action.

-

Spectroscopic Data Publication: Detailed publication of the full NMR, MS, and IR spectroscopic data would be invaluable for the scientific community for confirmation and further studies.

This comprehensive guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as a lead compound for novel therapeutics.

References

- 1. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diarylheptanoids from Alpinia officinarum Cause Distinct but Overlapping Effects on the Translatome of B Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

The intricate biosynthetic pathway of Tsaokoarylone, a potent diarylheptanoid from Amomum tsao-ko, is a subject of increasing interest for its potential applications in drug development. This technical guide provides an in-depth exploration of the molecular journey from primary metabolites to this complex secondary metabolite, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery and development.

Recent genomic and transcriptomic analyses of Amomum tsao-ko have begun to unravel the genetic and biochemical underpinnings of Tsaokoarylone formation.[1][2][3] The biosynthesis is a multi-step process rooted in the phenylpropanoid pathway, culminating in the formation of a unique asymmetric diarylheptanoid structure.

A Putative Biosynthetic Pathway

The biosynthesis of this compound is proposed to commence with the general phenylpropanoid pathway, which converts L-phenylalanine into various cinnamic acid derivatives. These activated intermediates serve as the foundational building blocks for the two distinct aromatic rings of this compound. The heptanoid chain connecting these rings is assembled through the iterative condensation of malonyl-CoA, a classic mechanism in polyketide synthesis.

The formation of the diarylheptanoid scaffold is catalyzed by a class of enzymes known as type III polyketide synthases (PKSs). Specifically, research points towards the involvement of diketide-CoA synthase (DCS) and curcuminoid synthase (CURS) or enzymes with similar activities.[4][5][6][7]

The asymmetric nature of this compound, featuring a 4-hydroxyphenyl group and a 4-hydroxy-3-methoxyphenyl group, suggests the utilization of two different phenylpropanoid-derived CoA esters as starter units. The proposed precursors are p-coumaroyl-CoA and feruloyl-CoA.

The key steps are hypothesized as follows:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce p-coumaric acid and ferulic acid. These are subsequently activated to their corresponding CoA esters, p-coumaroyl-CoA and feruloyl-CoA.

-

Diketide Formation: A diketide-CoA synthase (DCS) likely catalyzes the condensation of one molecule of feruloyl-CoA with one molecule of malonyl-CoA to form feruloyldiketide-CoA.

-

Chain Extension and Cyclization: A curcuminoid synthase (CURS)-like enzyme is proposed to catalyze the condensation of feruloyldiketide-CoA with a molecule of p-coumaroyl-CoA. This crucial step would establish the asymmetric C6-C7-C6 backbone of this compound. Subsequent reduction and dehydration reactions would then lead to the final structure of this compound.

Recent metabolomic and transcriptomic studies on the ripening stages of Amomum tsao-ko fruit have identified candidate genes related to diarylheptanoid biosynthesis, and two key genes have been verified to be involved in the biosynthesis of linear diarylheptanoids.[1][2]

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway remains limited, studies on related diarylheptanoids in other Zingiberaceae species provide valuable comparative data. The following table summarizes the kinetic parameters of diketide-CoA synthase (DCS) and curcuminoid synthases (CURS1, CURS2, and CURS3) from Curcuma longa, which offer insights into the potential substrate preferences and catalytic efficiencies of the homologous enzymes in Amomum tsao-ko.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Reference |

| DCS | Feruloyl-CoA | - | 0.020 | - | [4] |

| Malonyl-CoA | 8.4 | 0.011 | 1,329 | [4] | |

| CURS1 | Feruloyl-CoA | 18 | 0.018 | 1,001 | [4] |

| p-Coumaroyl-CoA | 189 | 0.014 | 75 | [4] | |

| CURS2 | Feruloyl-CoA | 4.3 | 0.007 | 1,622 | [4] |

| p-Coumaroyl-CoA | 89 | 0.016 | 176 | [4] | |

| CURS3 | Feruloyl-CoA | 2.2 | 0.003 | 2,017 | [4] |

| p-Coumaroyl-CoA | 3.4 | 0.006 | 1,742 | [4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Identification and Cloning

Objective: To identify and isolate candidate genes encoding enzymes of the this compound biosynthetic pathway from Amomum tsao-ko.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the fruit tissues of Amomum tsao-ko at different developmental stages using a suitable plant RNA extraction kit. First-strand cDNA is synthesized using a reverse transcriptase enzyme.

-

Transcriptome Sequencing (RNA-Seq): High-throughput sequencing of the cDNA libraries is performed to generate a comprehensive transcriptome dataset.

-

Bioinformatic Analysis: The transcriptome data is assembled de novo to generate unigenes. These unigenes are then annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Candidate genes for DCS and CURS are identified based on homology to known diarylheptanoid biosynthetic genes.

-

Gene Cloning: Full-length cDNA of the candidate genes is amplified by PCR using gene-specific primers and cloned into an expression vector.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the candidate enzymes and determine their substrate specificity and kinetic parameters.

Methodology:

-

Heterologous Expression: The cloned candidate genes are expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Protein Purification: The recombinant enzymes are purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays: The activity of the purified enzymes is assayed in vitro. A typical assay mixture for a DCS-like enzyme would contain the purified enzyme, a starter CoA ester (e.g., feruloyl-CoA), malonyl-CoA, and a suitable buffer. The reaction products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Kinetic Analysis: To determine the kinetic parameters (K_m and k_cat), enzyme assays are performed with varying substrate concentrations. The data is then fitted to the Michaelis-Menten equation.

Metabolite Profiling

Objective: To identify and quantify this compound and its potential biosynthetic intermediates in Amomum tsao-ko.

Methodology:

-

Sample Extraction: Metabolites are extracted from different tissues of Amomum tsao-ko using a suitable solvent system (e.g., methanol/water).

-

LC-MS Analysis: The extracts are analyzed by LC-MS. This compound and its precursors are identified by comparing their retention times and mass spectra with those of authentic standards.

-

Quantitative Analysis: The concentration of the identified metabolites is determined by creating a calibration curve with known concentrations of the standards.

Visualizations

To further illuminate the complex processes involved in this compound biosynthesis, the following diagrams have been generated.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chromosome-level genome assembly of Amomum tsao-ko provides insights into the biosynthesis of flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of Tsaokoarylone and its related diarylheptanoid congeners. Diarylheptanoids, a class of phenolic compounds characterized by a 1,7-diphenylheptane skeleton, have garnered significant interest within the scientific community for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and neuroprotective properties.[1] This document serves as a comprehensive resource, detailing the primary plant sources, quantitative yields, methodologies for extraction and isolation, and the molecular pathways influenced by these promising natural products.

Principal Natural Sources

This compound and its structural relatives are predominantly found within the Zingiberaceae family, commonly known as the ginger family.[2] These aromatic perennial herbs are a rich reservoir of a vast array of bioactive phytochemicals.[2] The primary genera that are significant sources of these diarylheptanoids include Amomum, Alpinia, and Zingiber.

-

Amomum tsao-ko : The fruits of Amomum tsao-ko, also known as black cardamom, are a notable source of this compound.[3][4] This plant is cultivated in Southeast Asia and is a common spice in Chinese cuisine.[4]

-

Alpinia officinarum : The rhizomes of Alpinia officinarum (lesser galangal) are a well-documented source of a variety of diarylheptanoids.[5]

-

Zingiber officinale : Commonly known as ginger, the rhizomes of Zingiber officinale contain a complex mixture of diarylheptanoids alongside gingerols.[6]

Other plant families reported to contain diarylheptanoids, though less common for this compound itself, include Betulaceae and Myricaceae.[1]

Quantitative Data on Diarylheptanoid Yields

The concentration and yield of this compound and related diarylheptanoids can vary significantly based on the plant species, geographical origin, harvesting time, and the extraction and purification methods employed. The following tables summarize available quantitative data to provide a comparative overview.

Table 1: Yield of Crude Extracts and Isolated Diarylheptanoids from Amomum tsao-ko

| Plant Part | Extraction Method | Solvent | Crude Extract Yield (% w/w) | Isolated Compound(s) | Yield of Pure Compound | Reference |

| Fruits | Maceration | Methanol | 6.06% | This compound | Not specified in % yield | [7] |

| Fruits | - | - | 11.33 ± 0.3% | Not specified | Not specified | [3] |

| Seeds | Hydrodistillation | - | 1.83% (Essential Oil) | Not applicable | Not applicable | [8] |

Table 2: Yield of Diarylheptanoids from Alpinia Species

| Plant Species | Plant Part | Extraction Method | Initial Extract (mg) | Isolated Compound(s) | Yield of Pure Compound (mg) | Purity (%) | Reference |

| Alpinia officinarum | Rhizomes | - | 122.20 (Petroleum Ether Extract) | 5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | 7.37 | >93 | [5] |

| Alpinia officinarum | Rhizomes | - | 122.20 (Petroleum Ether Extract) | 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-en-3-heptanone | 9.11 | >93 | [5] |

| Alpinia officinarum | Rhizomes | - | 122.20 (Petroleum Ether Extract) | 1,7-diphenyl-4E-en-3-heptanone | 15.44 | >93 | [5] |

| Alpinia katsumadai | - | Microwave-Assisted Extraction | 2000 (Crude Sample) | 1,7-diphenyl-4,6-heptadien-3-one | 2.6 | 93.0 | [9] |

Experimental Protocols

The successful isolation and purification of this compound and related diarylheptanoids hinge on meticulous experimental procedures. The following sections detail generalized yet comprehensive protocols for extraction, isolation, and characterization.

Extraction of Diarylheptanoids

The choice of extraction method is critical for maximizing the yield of diarylheptanoids while minimizing the co-extraction of interfering substances.

Protocol 1: Maceration Extraction

-

Preparation of Plant Material : Air-dry the plant material (e.g., fruits of Amomum tsao-ko) at room temperature and grind into a coarse powder.

-

Extraction : Macerate the powdered plant material with methanol (e.g., 10.0 kg of powder in 32 L of methanol) at room temperature for one week. Repeat the extraction process three times to ensure exhaustive extraction.[7]

-

Concentration : Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[7]

-

Solvent Partitioning : Dissolve the crude extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the extract based on polarity.[7] Diarylheptanoids are typically enriched in the ethyl acetate fraction.

Protocol 2: Microwave-Assisted Extraction (MAE)

-

Sample Preparation : Place the powdered plant material (e.g., 2.0 g of Alpinia katsumadai) into an extraction vessel.

-

Solvent Addition : Add an appropriate extraction solvent (e.g., a mixture of hexane, ethyl acetate, methanol, and water).[9]

-

Microwave Irradiation : Subject the sample to microwave irradiation under optimized conditions of power and time.

-

Filtration and Concentration : After extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.

Isolation and Purification

Chromatographic techniques are indispensable for the isolation of individual diarylheptanoids from the complex crude extract.

Protocol 3: Column Chromatography and High-Performance Liquid Chromatography (HPLC)

-

Column Packing : Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pouring it into a glass column.

-

Sample Loading : Adsorb the crude extract or a fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution : Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[10]

-

Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Fraction Pooling : Combine fractions with similar TLC profiles.

-

Preparative HPLC : Further purify the combined fractions containing the target diarylheptanoids using preparative HPLC with a suitable column (e.g., C18) and mobile phase.[9]

Protocol 4: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Selection : Choose a suitable two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water).[5]

-

Equilibration : Thoroughly mix the chosen solvent system in a separatory funnel and allow the phases to separate.

-

HSCCC Operation : Fill the HSCCC column with the stationary phase (e.g., the lower phase). Pump the mobile phase (e.g., the upper phase) through the column at a specific flow rate while the apparatus is rotating at a set speed.

-

Sample Injection : Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the solvent mixture.

-

Fraction Collection and Analysis : Continuously monitor the effluent and collect fractions. Analyze the purity of the fractions containing the target compounds by HPLC.[5]

Structure Elucidation

The definitive identification of isolated diarylheptanoids requires a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Tandem MS (MS/MS) experiments are used to obtain fragmentation patterns that aid in structural elucidation.

Biological Activity and Signaling Pathways

This compound and related diarylheptanoids have demonstrated a range of biological activities, with cytotoxic effects against cancer cells being a prominent feature. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Cytotoxicity : this compound has shown cytotoxic effects against human non-small cell lung cancer A549 and human melanoma SK-Mel-2 cell lines.[3]

Signaling Pathways : Diarylheptanoids have been reported to influence several critical signaling pathways involved in cell proliferation, inflammation, and apoptosis.

-

NF-κB Signaling Pathway : Some diarylheptanoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory responses and cell survival.[11][12]

-

MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation, is another target of diarylheptanoids.[13]

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for diarylheptanoid isolation and the key signaling pathways they modulate.

Caption: A generalized workflow for the extraction and isolation of diarylheptanoids.

Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.

Caption: Modulation of the MAPK signaling pathway by diarylheptanoids.

References

- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Health-promoting compounds in Amomum villosum Lour and Amomum tsao-ko: Fruit essential oil exhibiting great potential for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Isolation and purification of diarylheptanoids from Alpinia officinarum Hance by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tsaokoic Acid: A New Bicyclic Nonene from the Fruits of Amomum tsao-ko with Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diarylheptanoid glycosides from Tacca plantaginea and their effects on NF-κB activation and PPAR transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPK signaling pathway | Abcam [abcam.com]

Tsaokoarylone: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsaokoarylone, a diarylheptanoid isolated from the fruits of Amomum tsao-ko, has demonstrated notable anti-inflammatory potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects. While specific quantitative data for this compound remains emergent, this document synthesizes the available information and contextualizes its likely mechanisms of action through the lens of related diarylheptanoids and established inflammatory pathways. This guide includes a summary of its known bioactivity, detailed experimental protocols for assessing its anti-inflammatory properties, and visualizations of the key signaling pathways implicated in its mode of action.

Introduction

Amomum tsao-ko, a member of the ginger family (Zingiberaceae), is a perennial herb cultivated in the subtropical regions of Asia. Its fruits are a common spice and have been used in traditional medicine for various ailments. Phytochemical investigations of A. tsao-ko have led to the isolation of a variety of bioactive compounds, including a class of diarylheptanoids. Among these, this compound has been identified as a compound of interest due to its potential pharmacological activities.

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is a key driver of numerous diseases. The search for novel anti-inflammatory agents from natural sources is a significant area of pharmaceutical research. This compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells suggests its potential as an anti-inflammatory agent. This guide aims to provide a detailed technical resource for researchers interested in further exploring the anti-inflammatory properties of this compound.

Bioactivity of this compound

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This inhibitory effect was observed at concentrations ranging from 1 µM to 100 µM[1]. Excessive NO production by activated microglia is a key feature of neuroinflammation. The inhibition of NO production is a primary indicator of a compound's anti-inflammatory potential.

Cytotoxicity Profile

Understanding the cytotoxic profile of a compound is crucial for interpreting its biological activity. This compound has demonstrated cytotoxic effects against certain cancer cell lines. Specifically, it exhibited IC50 values of 4.9 µg/mL against human non-small cell lung cancer A549 cells and 11.4 µg/mL against human melanoma SK-Mel-2 cells. This information is vital for designing in vitro experiments to ensure that the observed anti-inflammatory effects are not a result of general cytotoxicity. When studying its anti-inflammatory properties in cell lines like RAW 264.7 or BV2, it is recommended to use concentrations well below its cytotoxic threshold.

Quantitative Data

While specific IC50 values for this compound's anti-inflammatory effects are not yet widely published, the following table summarizes the known quantitative data. Further research is needed to fully characterize its potency against various inflammatory mediators.

| Parameter | Cell Line | Stimulant | Method | Result | Reference |

| NO Production Inhibition | BV2 microglia | LPS | Griess Assay | Significant inhibition at 1-100 µM | [1] |

| Cytotoxicity (IC50) | A549 (human lung cancer) | - | SRB assay | 4.9 µg/mL | |

| Cytotoxicity (IC50) | SK-Mel-2 (human melanoma) | - | SRB assay | 11.4 µg/mL |

Putative Mechanisms of Action: NF-κB and MAPK Signaling Pathways

Based on the established anti-inflammatory mechanisms of other diarylheptanoids isolated from Amomum tsao-ko, it is highly probable that this compound exerts its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by stimuli like LPS.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including iNOS, COX-2, TNF-α, IL-6, and IL-1β. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound likely inhibits this pathway, preventing the transcription of these inflammatory mediators.

The MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1 and also contribute to the activation of the NF-κB pathway. It is hypothesized that this compound may inhibit the phosphorylation of p38, ERK, and/or JNK, thereby downregulating the inflammatory cascade.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture

-

Cell Lines: RAW 264.7 (murine macrophage) or BV2 (murine microglia) cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is essential to determine the non-toxic concentration range of this compound.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Procedure:

-

Follow steps 1-4 of the Nitric Oxide Production Assay.

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate and stopping the reaction.

-

-

Measure the absorbance at the recommended wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

-

Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes for pathway activation).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-p65, total p65

-

Phospho-IκBα, total IκBα

-

Phospho-p38, total p38

-

Phospho-ERK, total ERK

-

Phospho-JNK, total JNK

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Future Directions

The preliminary findings on this compound's anti-inflammatory activity are promising, but further research is essential to fully elucidate its therapeutic potential. Key future research directions include:

-

Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of NO, TNF-α, IL-6, and IL-1β production.

-

Mechanism of Action: Conducting detailed Western blot analyses to confirm the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

-

Enzyme Inhibition: Investigating the direct inhibitory effects of this compound on the enzymatic activity of iNOS and COX-2.

-

In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation, such as LPS-induced systemic inflammation or carrageenan-induced paw edema.

-

Structure-Activity Relationship: Synthesizing and testing analogs of this compound to identify key structural features responsible for its anti-inflammatory activity.

Conclusion

This compound, a diarylheptanoid from Amomum tsao-ko, has emerged as a compound with potential anti-inflammatory properties, primarily demonstrated by its ability to inhibit nitric oxide production. While a comprehensive understanding of its mechanism of action and quantitative efficacy is still under investigation, it is hypothesized to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This technical guide provides a foundation for researchers to design and execute further studies to rigorously evaluate the anti-inflammatory potential of this compound and its prospects as a novel therapeutic agent.

References

Tsaokoarylone as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tsaokoarylone, a diarylheptanoid isolated from Amomum tsao-ko, and its activity as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This document synthesizes the available quantitative data, details the experimental protocols for inhibitor evaluation, and presents visual representations of the relevant biological pathways and experimental workflows. While this compound has demonstrated moderate inhibitory potential, further kinetic studies are required to fully elucidate its mechanism of action.

Introduction

Acetylcholinesterase (AChE) terminates synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine.[1] The inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a validated therapeutic approach for symptomatic relief in Alzheimer's disease.[2] Natural products are a rich source of novel bioactive compounds, and this compound, a diarylheptanoid from the fruits of Amomum tsao-ko, has been identified as a moderate inhibitor of acetylcholinesterase.[3][4] This guide provides an in-depth look at the scientific data and methodologies related to the evaluation of this compound as an AChE inhibitor.

Quantitative Data

The inhibitory activity of this compound against acetylcholinesterase has been quantified, providing a basis for comparison with other inhibitors.

Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of this compound

| Compound | Source | IC50 (µM) |

| This compound | Amomum tsao-ko fruits | 31.13 |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3][4]

Table 2: In Silico Molecular Docking Interaction Summary

Molecular docking simulations have provided insights into the potential binding mode of this compound with the acetylcholinesterase enzyme.

| Compound | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | 2 | 4 |

These in silico findings suggest a stronger binding affinity for this compound compared to the positive control used in the study, which had two hydrogen bonds and two hydrophobic interactions.[3]

Experimental Protocols

This section details the methodologies employed in the evaluation of this compound's acetylcholinesterase inhibitory activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in vitro inhibitory activity of this compound was determined using a spectrophotometric method developed by Ellman et al.[3]

Materials:

-

Sodium phosphate buffer (pH 8.0)

-

This compound sample solution (dissolved in 10% DMSO)

-

Acetylcholinesterase (AChE) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine (ACh)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

In a 96-well microplate, combine 140 µL of sodium phosphate buffer (pH 8.0), 20 µL of the this compound sample solution, and 20 µL of the AChE solution.

-

Incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of DTNB and 10 µL of ACh.

-

The hydrolysis of acetylthiocholine to thiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

The percent inhibition is calculated using the formula: (1 - S/E) x 100, where 'E' is the enzyme activity without the sample and 'S' is the enzyme activity with the sample.

-

The IC50 value is determined from a log-dose inhibition curve. Each experiment is performed in triplicate.[3]

Kinetic Analysis of Acetylcholinesterase Inhibition (Generalized Protocol)

While specific kinetic data for this compound is not currently available, the following protocol outlines the standard procedure for determining the mode of enzyme inhibition using Lineweaver-Burk plots.

Objective: To determine the kinetic parameters (Km, Vmax, and Ki) and the type of inhibition (competitive, non-competitive, or mixed).

Materials:

-

Acetylcholinesterase (AChE)

-

This compound at various concentrations

-

Acetylthiocholine (substrate) at various concentrations

-

DTNB

-

Sodium phosphate buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Perform a series of assays, varying the concentration of the substrate (acetylthiocholine) while keeping the enzyme concentration constant.

-

Repeat these assays in the presence of different, fixed concentrations of this compound.

-

Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

-

Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

-

Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence and absence of the inhibitor to determine the mode of inhibition. The inhibitor constant (Ki) can be calculated from these plots.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Acetylcholinesterase Signaling Pathway

Experimental Workflow for IC50 Determination

References

Unveiling the Cytotoxic Potential of Novel Compounds in A549 Lung Cancer Cells: A Methodological and Mechanistic Guide

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific studies on the cytotoxic effects of Tsaokoarylone on A549 cells. This technical guide, therefore, provides a comprehensive framework for evaluating the cytotoxic potential of novel compounds, like this compound, against the A549 human lung adenocarcinoma cell line. The methodologies, data presentation formats, and mechanistic pathways detailed herein are based on established protocols and findings from research on other cytotoxic agents in A549 cells.

This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of new anti-cancer therapeutics. It offers a structured approach to investigating cytotoxicity, from initial screening to elucidating the underlying molecular mechanisms.

Quantitative Assessment of Cytotoxicity

A primary step in evaluating a novel compound is to quantify its dose- and time-dependent effects on cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assessments. The following table summarizes IC50 values for various compounds against A549 cells, illustrating a typical data presentation format.

| Compound | Duration of Treatment | IC50 Value | Reference |

| Dehydrocostus lactone | 72 hours | Not specified, but dose-dependent inhibition observed | [1] |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | 24 hours | 25.36 µM | [2] |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | 48 hours | 19.60 µM | [2] |

| Honokiol | Not Specified | Lower cytotoxicity in A549 than PC-9 cells | [3] |

| Nepeta paulsenii (Ethyl acetate extract of flower) | Not Specified | 51.57 µg/mL | [4][5] |

| Nepeta paulsenii (Ethanolic extract of flower) | Not Specified | 50.58 µg/mL | [4][5] |

| Nepeta paulsenii (Aqueous extract of stem) | Not Specified | 123.8 µg/mL | [4][5] |

| 5-Fluorouracil (Standard Drug) | Not Specified | 83.62 µg/mL | [5] |

Experimental Protocols

Detailed and reproducible experimental design is fundamental to cytotoxic research. Below are standard protocols for key assays used to characterize the effects of a test compound on A549 cells.

Cell Culture and Maintenance

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: When cells reach 70-80% confluency, they are detached using a solution of trypsin-EDTA and re-plated at a suitable density for experiments or continued propagation[6].

Cell Viability Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel[7].

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat A549 cells with the test compound at selected concentrations for a predetermined duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature[1].

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-9.

-

Cell Lysis: Treat cells with the compound, then lyse the cells to release intracellular proteins.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

-

Signal Detection: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

The following table presents example data on apoptosis induction in A549 cells.

| Compound | Concentration | Duration | Apoptosis Rate (% of cells) | Reference |

| Scutellarin | 500 µM | 24 hours | Significantly increased | [8] |

| Isoorientin | Not Specified | Increased with treatment duration | Increased | [9] |

| Cedrol | Dose-dependent | 48 hours | Enhanced | [10] |

Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat A549 cells with the compound, harvest them, and fix in cold 70% ethanol overnight at -20°C[11].

-

Staining: Wash the fixed cells and stain with a solution containing PI and RNase A[11].

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[12].

The table below shows examples of compound-induced cell cycle arrest in A549 cells.

| Compound | Effect on Cell Cycle | Reference |

| Tanshinone IIA | Increased sub-G1 phase | [13] |

| Erlotinib | G0/G1 arrest | [12] |

| Cedrol | G1 arrest | [10] |

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat A549 cells with the test compound.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizing Experimental and Mechanistic Pathways

Diagrams are invaluable for illustrating complex experimental workflows and signaling cascades.

Caption: Workflow for assessing compound cytotoxicity in A549 cells.

Core Signaling Pathways in A549 Cell Cytotoxicity

Understanding the molecular pathways a compound modulates is crucial for its development as a therapeutic agent. Many cytotoxic agents induce apoptosis in A549 cells through the intrinsic, or mitochondrial, pathway.

Intrinsic Apoptosis Pathway

This pathway is often initiated by cellular stress, such as that induced by chemotherapeutic agents or an overproduction of ROS.

-

ROS Generation: Many compounds induce cytotoxicity by increasing intracellular ROS levels[9][13][14]. ROS can damage cellular components and trigger apoptotic signaling.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is critical. Cytotoxic compounds often increase the Bax/Bcl-2 ratio, favoring apoptosis[13].

-

Mitochondrial Disruption: An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in a decrease in the mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytoplasm[13].

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell[2][15].

Caption: The intrinsic apoptosis pathway induced by cytotoxic agents.

Other Relevant Signaling Pathways

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are frequently involved in mediating apoptosis in A549 cells. For instance, Isoorientin has been shown to induce apoptosis via the ROS-regulated MAPK pathway[9].

-

STAT3 and NF-κB Pathways: These pathways are often associated with cell survival and inflammation. Their inhibition can lead to apoptosis. Isoorientin's cytotoxic effects are also mediated through the STAT3 and NF-κB signaling pathways[9]. Pyrazole has been shown to suppress the NF-κB pathway in A549 cells[16].

-

TGF-β Pathway: The transforming growth factor-β (TGF-β) signaling pathway has a complex role in cancer. Scutellarin-induced apoptosis in A549 cells is dependent on the activation of the TGF-β1/smad2 pathway[8]. Some compounds can inhibit TGF-β-induced epithelial-mesenchymal transition (EMT), thereby reducing cell migration and invasion[17].

-

AMPK/mTOR Pathway: Lycorine has been found to induce apoptosis in A549 cells by activating AMPK and inhibiting the mTOR-S6K signaling pathway[18].

References

- 1. jfda-online.com [jfda-online.com]

- 2. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Honokiol Inhibits Proliferation, Invasion and Induces Apoptosis Through Targeting Lyn Kinase in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]

- 7. researchgate.net [researchgate.net]

- 8. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoorientin induces the apoptosis and cell cycle arrest of A549 human lung cancer cells via the ROS‑regulated MAPK, STAT3 and NF‑κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. brazilin-isolated-from-caesalpina-sappan-wood-induces-intrinsic-apoptosis-on-a549-cancer-cell-line-by-increasing-p53-caspase-9-and-caspase-3 - Ask this paper | Bohrium [bohrium.com]

- 16. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Tsaokoarylone: A Comprehensive Technical Guide on its Role in Traditional Medicine and Bioactive Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsaokoarylone, a diarylheptanoid isolated from the fruit of Amomum tsao-ko, has emerged as a compound of significant interest due to its traditional medicinal uses and diverse pharmacological activities. This technical guide provides an in-depth analysis of this compound, summarizing its role in traditional medicine, detailing its known biological effects, and presenting relevant experimental protocols and potential mechanisms of action. Quantitative data on its bioactivities are compiled for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Traditional Medicine Context

This compound is a key constituent of the dried ripe fruit of Amomum tsao-ko, a perennial herb used for centuries in traditional Chinese medicine (TCM).[1][2] In TCM, the fruit, known as "Caoguo," is traditionally used to treat a variety of ailments, particularly those related to the digestive and respiratory systems. Its applications include the treatment of stomach disorders, throat infections, indigestion, nausea, vomiting, diarrhea, and abdominal pain.[3][4] It is also utilized for its warming properties to dispel "cold-dampness" and has been employed in the treatment of malaria.[1][5][6] The pungent and aromatic nature of Amomum tsao-ko also lends it to use as a spice in various Asian cuisines.[7]

Biological Activities of this compound

Modern pharmacological studies have begun to validate the traditional uses of Amomum tsao-ko by investigating the bioactivities of its isolated compounds, including this compound. The primary activities attributed to this compound are cytotoxicity, acetylcholinesterase inhibition, and anti-inflammatory and antioxidant effects.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against several human cancer cell lines. This has positioned it as a potential candidate for further investigation in oncology drug discovery.

Acetylcholinesterase Inhibitory Activity

The compound has also been identified as a moderate inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This suggests a potential therapeutic role for this compound in neurological conditions such as Alzheimer's disease.

Anti-inflammatory and Antioxidant Activities

While direct studies on the anti-inflammatory and antioxidant activities of isolated this compound are limited, extensive research on extracts of Amomum tsao-ko and other closely related diarylheptanoids strongly suggests that this compound possesses these properties. Diarylheptanoids from Amomum tsao-ko have been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). They have also been found to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound's biological activities.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| A549 | Human non-small cell lung cancer | 4.9 | ~14.3 |

| SK-Mel-2 | Human melanoma | 11.4 | ~33.3 |

IC₅₀ values were determined by the Sulforhodamine B (SRB) colorimetric method.

Table 2: Acetylcholinesterase Inhibitory Activity of this compound

| Compound | IC₅₀ (µM) |

| This compound | 31.13 |

IC₅₀ value was determined by an in vitro acetylcholinesterase inhibition assay.[8]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the key experiments used to determine its biological activities.

Isolation of this compound from Amomum tsao-ko

Source Material: Dried fruits of Amomum tsao-ko.

Extraction and Fractionation:

-

The dried fruits (10.0 kg) are extracted three times with methanol (MeOH) at room temperature for one week each time.[8]

-

The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[8]

-

The EtOAc-soluble fraction, which typically contains this compound, is concentrated.

Chromatographic Purification:

-

The EtOAc fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of n-hexane and acetone.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

-

Final purification is achieved by high-performance liquid chromatography (HPLC) using a methanol-water mobile phase to yield pure this compound.[8]

Structure Elucidation: The structure of this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with previously reported data.[4][9]

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted for determining the cytotoxicity of this compound against adherent cancer cell lines.

Cell Culture:

-

Human cancer cell lines (e.g., A549 and SK-Mel-2) are cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Assay Procedure:

-

Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound dissolved in DMSO (final DMSO concentration should be non-toxic, typically <0.5%). Control wells receive DMSO alone.

-

After a 48-hour incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.

-

The absorbance is measured at a wavelength of 565 nm using a microplate reader.

-

The IC₅₀ value is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method.

Reagents:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate buffer (pH 8.0)

-

This compound dissolved in DMSO

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, AChE solution, and the test solution of this compound at various concentrations.

-

Incubate the mixture at room temperature for 15 minutes.

-

Add DTNB and ATCI to initiate the reaction.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

The absorbance is measured at 412 nm at regular intervals using a microplate reader.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-inhibition curve.[8]

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Control groups include cells treated with vehicle only, LPS only, and this compound only.

-

After a 24-hour incubation, collect the cell culture supernatant.

-